T3SS inhibitor III-7
Descripción
T3SS inhibitor III-7 is a synthetic 1,3-thiazolidine-2-thione derivative designed to target the Type III Secretion System (T3SS) of Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice leaf blight. Key characteristics include:
- Mechanism: Inhibits T3SS gene expression by suppressing the hrpG and hrpX regulatory genes in the hrp cluster, critical for T3SS activation .
- Efficacy: Reduces hypersensitive response (HR) and disease symptoms in rice (Oryza sativa IR24) by 54.2–59.6%, outperforming traditional agents like bismerthiazol .
- Structural Features: Contains a 5-phenyl-2-furan moiety, which enhances binding affinity to T3SS regulatory targets .
Propiedades
Fórmula molecular |
C14H9F2NO2S2 |
|---|---|
Peso molecular |
325.3478 |
Nombre IUPAC |
(5-(2,4-Difluorophenyl)furan-2-yl)(2-thioxothiazolidin-3-yl)methanone |
InChI |
InChI=1S/C14H9F2NO2S2/c15-8-1-2-9(10(16)7-8)11-3-4-12(19-11)13(18)17-5-6-21-14(17)20/h1-4,7H,5-6H2 |
Clave InChI |
DIMIFZJMAKDBOY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C2=CC=C(F)C=C2F)O1)N3C(SCC3)=S |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
T3SS inhibitor III-7 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Classification
The following table summarizes key T3SS inhibitors and their comparative profiles:
Mechanistic Differences
- Regulatory Gene Targeting : III-7 uniquely suppresses hrpG and hrpX, master regulators of Xoo T3SS . In contrast, SAH compounds (e.g., INP0403) in Salmonella broadly downregulate horizontally acquired virulence genes without direct T3SS targeting .
- Pathogen Specificity: III-7 is highly specific to Xoo, whereas guadinomines and Aurodox (from marine sponges) show activity against EPEC and Yersinia but lack cross-efficacy in plant pathogens .
- Irreversibility : Viniferifuran causes irreversible T3SS inhibition in Yersinia, unlike III-7’s transcriptional suppression, which may allow pathogen recovery post-treatment .
In Vivo Performance
- III-7 reduces rice infection by >50%, comparable to A10 but superior to thiadiazole–copper .
- Syringaldehyde and harmine (a β-carboline alkaloid) demonstrate efficacy in murine models but lack plant-pathogen validation .
Critical Notes on T3SS Inhibitor Development
- Mechanistic Ambiguity : Most inhibitors, including III-7, lack fully elucidated molecular targets. For example, SAH compounds may disrupt iron homeostasis or directly bind T3SS components, complicating optimization .
- Cross-Pathogen Limitations: T3SS structural diversity across pathogens (e.g., P. aeruginosa vs. Xoo) limits broad-spectrum inhibitors. III-7’s Xoo specificity underscores this challenge .
- Resistance Risks: Non-antibacterial inhibitors like III-7 reduce resistance selection pressure, unlike caminosides, which exhibit antimicrobial activity .
Q & A
What are the primary molecular targets of T3SS inhibitor III-7, and how can researchers validate its specificity?
Answer:
T3SS inhibitor III-7 likely targets structural or regulatory components of the T3SS, such as the needle apparatus, translocon proteins (e.g., PopB/PopD), or assembly chaperones. To validate specificity, researchers should:
- Use in vitro binding assays (e.g., fluorescence polarization, FRET) to confirm direct interactions with suspected targets .
- Perform genetic knockouts or knockdowns of candidate targets in model pathogens (e.g., Pseudomonas aeruginosa, Yersinia spp.) and assess residual T3SS activity in the presence of III-7 .
- Combine proteomic profiling (e.g., thermal shift assays) with functional secretion assays to rule off-target effects .
How should researchers design experiments to evaluate T3SS inhibitor III-7’s efficacy across bacterial species?
Answer:
- Model Selection: Use pathogens with well-characterized T3SS regulation, such as Yersinia pseudotuberculosis (for pre-assay standardization) or P. aeruginosa (for clinical relevance). Include controls with T3SS-deficient strains .
- Assay Types:
- Secretion Profiling: Quantify effector proteins (e.g., Yops, ExoS) in bacterial supernatants via Western blot or ELISA after III-7 treatment .
- Translocation Assays: Use β-lactamase-based reporter systems in host cells to measure effector delivery inhibition .
- Dose-Response Analysis: Determine IC50 values under varying conditions (e.g., calcium depletion, host cell contact) to account for T3SS activation dynamics .
What methodologies resolve contradictions in III-7’s inhibitory effects observed across studies?
Answer: Contradictions may arise from differences in bacterial growth phases, T3SS induction protocols, or assay endpoints. To address this:
- Standardize Induction Conditions: Use calcium-depleted media or host cell contact mimics to synchronize T3SS activation .
- Orthogonal Assays: Combine secretion profiling with transcriptional analysis (qRT-PCR of exsA, hilA) to distinguish transcriptional vs. post-translational inhibition .
- Cross-Validate in Animal Models: Compare in vitro IC50 values with in vivo efficacy in infection models (e.g., murine burn or pneumonia models) .
How can researchers determine if III-7 directly inhibits T3SS assembly versus blocking effector secretion?
Answer:
- Translocon Assembly Assays: Monitor PopB/PopD oligomerization in bacterial membranes using blue native PAGE or crosslinking followed by immunodetection .
- Needle Complex Imaging: Use cryo-EM or superresolution microscopy to visualize structural integrity of T3SS in III-7-treated bacteria .
- Time-Course Experiments: Treat bacteria at different stages of T3SS activation (e.g., pre- vs. post-host cell contact) to pinpoint the inhibition window .
What advanced strategies can elucidate III-7’s impact on host-pathogen interactions beyond bacterial viability?
Answer:
- Host Signaling Profiling: Assess III-7’s effect on NF-κB or MAPK pathways in infected host cells using luciferase reporters or phospho-specific antibodies .
- Co-Culture Models: Use polarized epithelial cells or macrophages to evaluate III-7’s efficacy in physiologically relevant environments .
- Dual RNA-Seq: Simultaneously analyze bacterial T3SS gene expression and host immune response pathways during III-7 treatment .
How should SAR (Structure-Activity Relationship) studies be conducted to optimize III-7’s potency?
Answer:
- Core Scaffold Modifications: Test derivatives with substitutions in hydrophobic/lipophilic regions (e.g., phenoxyacetamide rings) to enhance membrane permeability .
- Targeted Mutagenesis: Co-crystallize III-7 with T3SS components (e.g., PcrV) to guide rational design .
- In Silico Screening: Use molecular docking against T3SS structural databases to predict binding affinities of novel analogs .
What are the critical controls for ensuring III-7’s activity is not confounded by cytotoxicity?
Answer:
- Bacterial Viability Assays: Measure CFU counts or ATP levels post-treatment to rule out bactericidal effects .
- Host Cell Cytotoxicity: Use LDH release assays or live/dead staining in co-culture systems .
- Off-Target Profiling: Screen III-7 against unrelated bacterial secretion systems (e.g., T4SS, T6SS) to confirm T3SS specificity .
How can researchers integrate III-7 into combination therapies to mitigate antibiotic resistance?
Answer:
- Synergy Testing: Perform checkerboard assays with conventional antibiotics (e.g., fluoroquinolones) to identify additive or synergistic effects .
- Biofilm Disruption Models: Evaluate III-7’s ability to potentiate antibiotics in biofilm-embedded bacteria using confocal microscopy .
- Evolution Studies: Serial passage bacteria under III-7 selection pressure to assess resistance development rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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